molecular formula C15H11BrO2 B8694412 2-bromo-7-methoxy-9-methylene-9H-xanthene

2-bromo-7-methoxy-9-methylene-9H-xanthene

Cat. No.: B8694412
M. Wt: 303.15 g/mol
InChI Key: GZJUMFIMBNXEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-7-methoxy-9-methylene-9H-xanthene is a useful research compound. Its molecular formula is C15H11BrO2 and its molecular weight is 303.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

2-bromo-7-methoxy-9-methylidenexanthene

InChI

InChI=1S/C15H11BrO2/c1-9-12-7-10(16)3-5-14(12)18-15-6-4-11(17-2)8-13(9)15/h3-8H,1H2,2H3

InChI Key

GZJUMFIMBNXEIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=C)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-7-methoxy-9H-xanthen-9-one (2.035 g, 6.7 mmol) in THF (67 ml) contained in a 250-mL RBF was cooled in a dry ice/acetone bath for 10 min to give a milky-white mixture. Trimethylsilyl methyllithium (10 ml of a 1.0 M solution in pentane, 10 mmol) was added dropwise over 5 min to give a clear orange solution. The mixture was stirred for 15 min, then acetyl chloride (0.76 ml, 11 mmol) was added dropwise, resulting in the formation of a clear, bright-yellow solution. The mixture was warmed to RT for 3 h, then an additional portion of acetyl chloride (0.25 mL) was added. The mixture was stirred for an additional 30 min before being diluted with saturated aqueous sodium bicarbonate solution (100 mL). The biphasic mixture was extracted with EtOAc (2×50 mL), and the combined organic extracts were dried over sodium sulfate, filtered, and evaporated to give a yellow solid that was used without further purification. MS m/z=303.0 [M+H]+. Calc'd for C15H12BrO2: 303.0.
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2.035 g
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solution
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0.76 mL
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0.25 mL
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67 mL
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100 mL
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